1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium
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Overview
Description
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium typically involves multi-step organic reactions. One common method is the Krohnke-type one-pot three-component reaction. This involves the reaction of 2-[arylmethylidene]-3,4-dihydro-1(2H)-acridinones with (2-aryl-2-oxoethyl)pyridinium bromides in the presence of excess ammonium acetate . The reaction is carried out under solvent-free conditions, making it an environmentally friendly approach.
Chemical Reactions Analysis
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound is being explored for similar therapeutic applications.
Industry: It can be used in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium can be compared with other quinoline derivatives such as:
2,4-Diphenyl-5,6-dihydrobenzo[h]quinolin-8-amines: These compounds have similar structures but differ in their functional groups, leading to variations in their biological activities.
5,6-Dihydrobenzo[4,5]imidazo[2,1-a]isoquinolines: These compounds share a similar core structure but have different substituents, affecting their chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H24N+ |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2,4-diphenyl-1-prop-2-enyl-5,6-dihydrobenzo[h]quinolin-1-ium |
InChI |
InChI=1S/C28H24N/c1-2-19-29-27(23-14-7-4-8-15-23)20-26(21-11-5-3-6-12-21)25-18-17-22-13-9-10-16-24(22)28(25)29/h2-16,20H,1,17-19H2/q+1 |
InChI Key |
JVKTYYLASQUIBY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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